B1163683 Volatile Acid Mixture (qualitative)

Volatile Acid Mixture (qualitative)

カタログ番号: B1163683
分子量: mixture
注意: 研究専用です。人間または獣医用ではありません。
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説明

A "Volatile Acid Mixture (qualitative)" refers to a complex blend of organic acids characterized by high vapor pressure, enabling their detection via gas chromatography (GC) or mass spectrometry (MS). These mixtures are commonly analyzed in contexts such as food science, pharmaceuticals, and environmental chemistry. Key components often include acetic acid, propanoic acid, and higher carboxylic acids, which arise from oxidation, fermentation, or thermal degradation processes . For instance, in wine, acetic acid and ethyl acetate are critical markers of fermentation quality, while in oxidized oils, acetic acid and (E,E)-2,4-heptadienal dominate .

特性

分子量

mixture

外観

Unit:100 mlSolvent:waterPurity:mixturePhysical liquid

同義語

Volatile Acid Mixture (qualitative)

製品の起源

United States

類似化合物との比較

Table 1: Common Components of Volatile Acid Mixtures

Compound Typical Source Detection Method
Acetic acid Wine fermentation, oxidized oils GC-FID, GC-MS
Propanoic acid Lipid oxidation GC-MS
Furfural Thermal degradation of sugars GC-FID
Hexanal Linoleic acid oxidation GC-MS

Comparison with Similar Compounds

Volatile acid mixtures are distinct from other volatile organic compounds (VOCs) in terms of chemical behavior, formation pathways, and functional roles. Below is a detailed comparison across key matrices:

Wine Analysis

In wine, volatile acids (e.g., acetic acid) are inversely correlated with quality, as high concentrations indicate spoilage or excessive microbial activity. By contrast, amino acids and esters (e.g., ethyl acetate) are associated with desirable sensory profiles. For example:

  • Methanol and higher alcohols (e.g., isoamyl alcohol) exhibit higher variability in low-quality wines, while ethyl acetate shows minimal variability across quality grades .
  • Amino acids (e.g., proline) are abundant in high-quality wines, serving as nutrient sources for yeast during fermentation .

Table 2: Volatile Compounds in Wine by Quality Grade

Compound High-Quality Wine (mg/L) Low-Quality Wine (mg/L) Role
Acetic acid 120–250 300–600 Spoilage marker
Ethyl acetate 50–100 50–120 Fruity aroma
Isoamyl alcohol 80–150 200–400 Fusel off-flavors

Oxidized Oils

In thermally oxidized oils, volatile acids like acetic and propanoic acids form alongside aldehydes (e.g., hexanal) through lipid peroxidation. Key differences include:

  • Acetic acid and (E,E)-2,4-heptadienal are dominant in linseed oil (LSO), while hexanal prevails in oils rich in linoleic acid (e.g., sunflower oil) .
  • Aldehydes (e.g., 2-undecenal) are primary degradation products, whereas acids accumulate in advanced oxidation stages .

Table 3: Volatile Profiles in Oxidized Oils (60°C, 15 days)

Compound Linseed Oil (LSO) (ppm) Canola/Sunflower Oil (CSO) (ppm) Origin
Acetic acid 1200 ± 150 950 ± 100 Lipid oxidation
(E,E)-2,4-Heptadienal 850 ± 90 320 ± 50 Linolenic acid degradation
Hexanal 600 ± 70 1500 ± 200 Linoleic acid degradation

Analytical Considerations

  • GC-FID vs. GC-MS : While GC-FID is preferred for quantifying volatile acids (e.g., acetic acid in wine), GC-MS enables structural identification of complex mixtures (e.g., oxidized oils) .
  • Calibration Standards : Synthetic mixtures (e.g., [U-13C]-labeled acids) improve accuracy in quantifying trace acids, whereas aldehydes require separate standardization due to reactivity .

準備方法

Stock Solution Preparation

A stock volatile acid mixture (10 mM each of formate, acetate, propionate, butyrate, and valerate) is prepared in reagent water acidified to pH 2 with phosphoric acid. To ensure stability:

  • Store solutions at 4°C in amber glass vials.

  • Replace stock monthly to avoid degradation.

Calibration Standards

Four calibration levels (350 mg/L, 140 mg/L, 35 mg/L, and 3.5 mg/L) are recommended to span expected concentrations. Each standard is analyzed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a mid-point validation standard injected daily to confirm curve integrity.

AcidStock Concentration (mg/L)Calibration Range (mg/L)Recovery (%)RSD (%)
Formate6003.5–350876.8
Acetate10003.5–350945.2
Propionate8003.5–350897.1
Butyrate7503.5–350828.5

Table 1: Calibration parameters for volatile acids using GC-FID.

Analytical Techniques and Validation

Gas Chromatography (GC)

GC with flame ionization detection (FID) is the gold standard for VFA analysis. A typical protocol includes:

  • Injecting 1 µL of acidified sample onto a polar capillary column (e.g., DB-FFAP).

  • Using helium carrier gas at 1.0 mL/min.

  • Quantifying peaks via external calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 210 nm offers an alternative for non-volatile matrices. A Fast Fruit Column (Phenomenex) at 25°C with gradient elution (0.25–1.0 mL/min over 45 minutes) achieved baseline separation of C1–C4 acids.

Method Validation

Comparative studies between GC and distillation methods showed a 106% mean agreement (±7.7% SD) for acetic acid equivalents. Recovery rates for laboratory-fortified samples must fall within 80–120%, with duplicates differing by <10%.

Quality Assurance and Control

Blanks and Duplicates

  • Reagent blanks : Analyze after every 10 samples to confirm absence of contamination.

  • Field duplicates : Assess precision, requiring <10% relative percent difference (RPD) for major acids.

Fortified Samples

Spike samples with 50–100% of native acid concentrations. Acceptable recovery ranges are:

  • Acetate: 85–110%

  • Butyrate: 75–105%

Challenges and Troubleshooting

Volatilization Losses

Formate losses exceed 20% during filtration or dialysis. Mitigation strategies include:

  • Acidifying samples before processing.

  • Using closed-system centrifugation.

Microbial Interference

Psychrophilic bacteria in refrigerated samples can degrade acids over 48 hours. Adding 0.1% thymol inhibits growth without affecting chromatography .

試験管内研究製品の免責事項と情報

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